1-Pentanamine Hydrobromide

Description

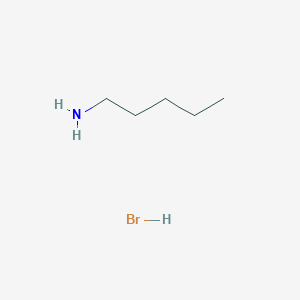

Structure

3D Structure of Parent

Properties

IUPAC Name |

pentan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.BrH/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECKHSTWGKTQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7334-94-3 | |

| Record name | 1-Pentanamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Pentanamine Hydrobromide

Direct Synthesis Routes and Optimization Studies

Direct synthesis routes to 1-pentanamine hydrobromide focus on the efficient formation of the target molecule from readily available precursors. These methods often involve the formation of the primary amine, 1-pentanamine, followed by its conversion to the hydrobromide salt.

Hydrohalogenation-Based Approaches for Primary Amines

A straightforward and common method for preparing amine hydrobromides is the direct reaction of the corresponding primary amine with a hydrohalic acid. In the case of this compound, this involves treating 1-pentanamine with hydrobromic acid. This acid-base reaction is typically rapid and results in the formation of the pentylammonium bromide salt. chemguide.co.uktcichemicals.com

The reaction can be represented as: CH₃(CH₂)₄NH₂ + HBr → CH₃(CH₂)₄NH₃⁺Br⁻

This approach is highly efficient for isolating and purifying amines, as the resulting salts are often crystalline solids that are less volatile and more stable than their free base counterparts.

Amination Reactions in the Synthesis of Primary Amines

The synthesis of the precursor, 1-pentanamine, can be achieved through various amination reactions. Reductive amination of an aldehyde or ketone is a versatile one-step method. libretexts.orgderpharmachemica.com For 1-pentanamine, this would involve the reaction of pentanal with ammonia (B1221849) in the presence of a reducing agent. organic-chemistry.org

Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst like nickel). libretexts.orgorganic-chemistry.org Optimization of reductive amination often involves controlling the reaction conditions to minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org For instance, using a large excess of ammonia can favor the formation of the primary amine. lumenlearning.com

Another significant route is the reduction of nitriles. Pentanenitrile can be reduced to 1-pentanamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. lumenlearning.comlibretexts.org

The reaction is: CH₃(CH₂)₃CN + 4[H] → CH₃(CH₂)₄NH₂

Multistep Synthetic Strategies for Complex Derivatization Precursors

Multistep syntheses offer greater flexibility in constructing the carbon skeleton and introducing functionality, which is essential when the desired amine is part of a more complex molecule.

Alkyl Halide Precursors and Subsequent Amination

A classic and widely used method for synthesizing primary amines is the reaction of an alkyl halide with ammonia or an azide (B81097) anion followed by reduction. chemguide.co.uklibretexts.org For 1-pentanamine, this would typically start with a 1-halopentane, such as 1-bromopentane.

Direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as the initially formed primary amine can act as a nucleophile and react further with the alkyl halide. lumenlearning.comunacademy.com To achieve a more selective synthesis of the primary amine, the Gabriel synthesis is often employed. unacademy.comyoutube.com This method involves the reaction of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. youtube.com

Alternatively, an SN2 reaction of an alkyl halide with sodium azide produces an alkyl azide. The azide can then be reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation. libretexts.orglibretexts.org This two-step process is often preferred as the alkyl azide is not nucleophilic, preventing overalkylation. libretexts.org

| Starting Material | Reagents | Intermediate | Product |

| 1-Bromopentane | 1. NaN₃ 2. LiAlH₄, H₂O | 1-Azidopentane | 1-Pentanamine |

| 1-Bromopentane | 1. Potassium Phthalimide 2. H₂NNH₂ (Hydrazine) | N-Pentylphthalimide | 1-Pentanamine |

| 1-Bromopentane | Excess NH₃ | - | 1-Pentanamine (with byproducts) |

Carbon Chain Elongation and Functional Group Interconversion in Amine Synthesis

Synthesizing 1-pentanamine can also involve strategies that build the carbon chain. One common method for carbon chain elongation is the reaction of an alkyl halide with a cyanide salt, which adds one carbon atom to the chain. researchgate.netmasterorganicchemistry.com For example, 1-bromobutane (B133212) can be converted to pentanenitrile via an SN2 reaction with sodium cyanide. chegg.comquora.com The resulting nitrile can then be reduced to 1-pentanamine. libretexts.orgquora.com

This can be summarized as: CH₃(CH₂)₃Br + NaCN → CH₃(CH₂)₃CN + NaBr CH₃(CH₂)₃CN + [Reducing Agent] → CH₃(CH₂)₄NH₂

Functional group interconversions are also central to amine synthesis. solubilityofthings.com For instance, a carboxylic acid like hexanoic acid can be converted to an amide, which can then undergo a Hofmann rearrangement to yield 1-pentanamine, with the loss of one carbon atom. libretexts.org Similarly, reduction of amides, such as pentanamide, with LiAlH₄ yields the corresponding amine without loss of a carbon atom. libretexts.org

| Precursor | Reaction Sequence | Final Product |

| 1-Butanol | 1. HBr 2. NaCN 3. LiAlH₄, H₂O | 1-Pentanamine |

| Pentanoic Acid | 1. SOCl₂ 2. NH₃ 3. LiAlH₄, H₂O | 1-Pentanamine |

| Hexanoic Acid | 1. SOCl₂ 2. NH₃ 3. Br₂, NaOH (Hofmann Rearrangement) | 1-Pentanamine |

Green Chemistry Principles and Sustainable Synthetic Approaches for Amine Hydrobromides

Modern synthetic chemistry places increasing emphasis on green and sustainable practices. For the synthesis of amine hydrobromides, this involves using less hazardous reagents, reducing waste, and improving energy efficiency.

The use of water as a solvent in amine synthesis is a key green approach. samipubco.comsamipubco.com Some methods for N-alkylation using alkyl halides and ammonium (B1175870) salts have been successfully carried out in water, avoiding the need for volatile organic solvents. samipubco.comsamipubco.com

Catalysis is another cornerstone of green chemistry. The development of efficient and recyclable catalysts for amination reactions is an active area of research. For example, iron-catalyzed reductive amination of aldehydes and ketones using aqueous ammonia offers a more sustainable alternative to methods that rely on stoichiometric reagents or precious metal catalysts. d-nb.info Biocatalysis, using enzymes to perform chemical transformations, also presents a green alternative for amine synthesis, often proceeding with high selectivity under mild conditions. mdpi.com

Mechanistic Elucidation of Synthetic Transformations Involving this compound Formation

The formation of this compound can be achieved through various synthetic routes, each with distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields. The primary methods for synthesizing 1-pentanamine, which is then protonated to its hydrobromide salt, include nucleophilic substitution reactions, reductive amination, and rearrangement reactions.

Nucleophilic Substitution: The Gabriel Synthesis

A classic and reliable method for preparing primary amines like 1-pentanamine is the Gabriel synthesis. numberanalytics.comwikipedia.org This method avoids the overalkylation that can be problematic in direct alkylation of ammonia. masterorganicchemistry.combyjus.com The synthesis proceeds in two main steps: the formation of an N-alkylphthalimide followed by its cleavage to release the primary amine. numberanalytics.com

The mechanism begins with the deprotonation of phthalimide by a base, such as potassium hydroxide (B78521), to form the phthalimide anion. byjus.com This anion is a potent nucleophile due to the resonance stabilization provided by the two adjacent carbonyl groups. byjus.com The phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, in this case, 1-bromopentane. numberanalytics.com The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion and forming N-pentylphthalimide. byjus.com

The final step is the liberation of the primary amine. This is typically achieved through hydrazinolysis, known as the Ing-Manske procedure, where hydrazine (B178648) hydrate (B1144303) is used to cleave the N-pentylphthalimide. wikipedia.orgnrochemistry.com The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. A series of proton transfers and ring-opening steps ensue, ultimately leading to the formation of 1-pentanamine and the stable phthalhydrazide (B32825) byproduct. nrochemistry.com The resulting 1-pentanamine can then be readily converted to this compound by treatment with hydrobromic acid.

Reductive Amination of Pentanal

Reductive amination offers another versatile route to 1-pentanamine. This one-pot reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.org To synthesize 1-pentanamine, pentanal would be the starting carbonyl compound, and ammonia would serve as the nitrogen source.

The mechanism commences with the nucleophilic attack of ammonia on the carbonyl carbon of pentanal. youtube.com This is often catalyzed by a weak acid. msu.edu The initial addition forms a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration through an alkylimino-de-oxo-bisubstitution to form an imine. wikipedia.org

The final step is the reduction of the imine intermediate to the corresponding amine. youtube.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing the protonated imine over the starting aldehyde. wikipedia.org Catalytic hydrogenation can also be utilized for this reduction step. chemrxiv.org The resulting 1-pentanamine is then treated with hydrobromic acid to yield the hydrobromide salt.

Hofmann Rearrangement of Hexanamide

The Hofmann rearrangement provides a method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com To synthesize 1-pentanamine, the starting material would be hexanamide.

The reaction is initiated by the in-situ formation of sodium hypobromite (B1234621) from the reaction of bromine with sodium hydroxide. wikipedia.org The mechanism proceeds through several key steps:

N-Bromination: The primary amide is deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide intermediate. wikipedia.org

Second Deprotonation: A second proton is abstracted from the nitrogen by the base, forming a bromoamide anion. wikipedia.org

Rearrangement: The bromoamide anion undergoes a rearrangement where the alkyl group (pentyl group) migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. This concerted step results in the formation of an isocyanate intermediate. wikipedia.orgorganicchemistrytutor.com

Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base. Nucleophilic addition of a hydroxide ion to the isocyanate, followed by decarboxylation of the resulting carbamic acid, yields the primary amine, 1-pentanamine, and carbon dioxide. wikipedia.orgchemistrysteps.com

Finally, the 1-pentanamine is neutralized with hydrobromic acid to afford this compound.

Mechanistic Summary Table

| Synthetic Method | Starting Materials | Key Intermediates | Reaction Type |

| Gabriel Synthesis | Phthalimide, 1-Bromopentane, Base (e.g., KOH), Hydrazine | Phthalimide anion, N-Pentylphthalimide | Nucleophilic Substitution, Hydrazinolysis |

| Reductive Amination | Pentanal, Ammonia, Reducing Agent (e.g., NaBH₃CN) | Hemiaminal, Imine | Nucleophilic Addition, Dehydration, Reduction |

| Hofmann Rearrangement | Hexanamide, Bromine, Base (e.g., NaOH) | N-Bromoamide, Isocyanate, Carbamic acid | Rearrangement, Hydrolysis, Decarboxylation |

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 1-Pentanamine Hydrobromide. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of an unambiguous elemental formula.

For this compound (C₅H₁₃N·HBr), the analysis is performed on the cationic component, the pentylammonium ion (C₅H₁₄N⁺). In positive-ion mode, using techniques like Electrospray Ionization (ESI), the instrument detects the protonated form of 1-pentanamine. The high-resolution measurement of its monoisotopic mass allows for differentiation from other ions with the same nominal mass but different elemental compositions. nih.govresearchgate.net This capability is critical for confirming the identity of the target compound and ruling out potential isomeric or isobaric interferences. Retrospective data analysis is a key advantage of HRMS; data can be re-examined for new compounds of interest without needing to re-run the sample. nih.gov

The table below illustrates the principle of structural confirmation using HRMS for the pentylammonium ion.

| Parameter | Value |

| Molecular Formula (Cation) | C₅H₁₄N⁺ |

| Nominal Mass | 88 Da |

| Calculated Monoisotopic Mass | 88.11208 u |

| Typical Mass Accuracy | < 5 ppm |

This interactive table details the mass spectrometry data for the pentylammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of this compound. uobasrah.edu.iq Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed for complete structural elucidation. researchgate.net

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different protons in the pentyl chain and the ammonium (B1175870) group. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) provide a wealth of structural information. The protons on the carbon adjacent to the nitrogen atom (α-protons) would be the most deshielded, appearing furthest downfield. The terminal methyl group (ω-protons) would appear furthest upfield.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Similar to ¹H NMR, the carbon atom bonded to the nitrogen (C1) would have the largest chemical shift due to the electron-withdrawing effect of the ammonium group.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| -CH₃ (C5) | ~0.9 | ~14 |

| -CH₂- (C4) | ~1.3 | ~22 |

| -CH₂- (C3) | ~1.5 | ~29 |

| -CH₂- (C2) | ~1.7 | ~30 |

| -CH₂-NH₃⁺ (C1) | ~3.0 | ~40 |

| -NH₃⁺ | Variable (Broad Singlet) | N/A |

This interactive table presents the predicted NMR chemical shifts for this compound. Actual values may vary based on solvent and concentration.

Furthermore, advanced NMR techniques are used for conformational analysis, studying the rotation around the C-C single bonds of the pentyl chain. auremn.org.br Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution. mdpi.com By analyzing coupling constants and running experiments at different temperatures, researchers can understand the dynamic behavior and the populations of different rotational isomers (conformers). nih.govcopernicus.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Solid-State Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. wiley.comnih.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by absorptions corresponding to the N-H bonds of the ammonium group and the C-H and C-C bonds of the alkyl chain. vscht.cz The N-H stretching vibrations of the primary ammonium salt (R-NH₃⁺) appear as a broad, strong band in the 2800-3200 cm⁻¹ region. The C-H stretching vibrations from the pentyl group appear just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy : Raman spectroscopy is complementary to IR and is particularly useful for characterizing the solid-state properties of materials. sfu.ca It can be used to identify different crystalline forms (polymorphs) and study intermolecular interactions in the solid state. nih.gov The symmetric vibrations of the C-C backbone of the pentyl chain often give rise to strong signals in the Raman spectrum.

| Vibrational Mode | Typical IR Absorption (cm⁻¹) | Description |

| N-H Stretch (R-NH₃⁺) | 2800 - 3200 (broad, strong) | Symmetric and asymmetric stretching of the ammonium group. |

| C-H Stretch (sp³) | 2850 - 2960 (strong) | Stretching of C-H bonds in the pentyl chain. |

| N-H Bend (R-NH₃⁺) | 1500 - 1600 (strong) | Bending (scissoring) vibration of the ammonium group. |

| C-H Bend | 1350 - 1470 (variable) | Bending vibrations of CH₂ and CH₃ groups. |

This interactive table summarizes the key infrared absorptions for identifying the functional groups in this compound.

Advanced Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are essential for assessing the purity of this compound and for its analysis in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for analyzing non-volatile, polar compounds like this compound. The compound is first separated from other components in a mixture based on its interaction with a liquid chromatography column, typically a reversed-phase C18 column. nih.gov The eluent from the LC is then introduced into a mass spectrometer, which provides mass information for identification and quantification. LC coupled with high-resolution mass spectrometry (LC-HRMS) offers exceptional specificity, making it a powerful tool for purity assessment and for detecting trace-level impurities or related substances in a sample. researchgate.netscispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nist.govnist.govnist.govnist.gov However, this compound, being a salt, is non-volatile. Therefore, direct analysis by GC-MS is not feasible. To make it amenable to GC-MS analysis, the compound must first be converted into a volatile derivative. This is typically achieved through chemical derivatization, which is discussed in the following section. Once derivatized, the resulting product can be separated on a GC column and detected by the mass spectrometer, allowing for high-efficiency separation and sensitive detection. jfda-online.com

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. jfda-online.com For primary amines like 1-pentanamine, derivatization is often necessary for GC-MS analysis and can also be used to enhance detection in LC. researchgate.net

Common derivatization strategies for primary amines include:

Acylation : Reacting the amine with an acylating agent, such as Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA). nih.govnih.gov This reaction replaces the active hydrogens on the amine with a fluoroacyl group, creating a stable and highly volatile derivative that is well-suited for GC-MS analysis with sensitive electron capture detection (ECD) or mass spectrometry.

Silylation : Reacting the amine with a silylating agent, like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This process replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group, which increases the molecule's volatility and thermal stability. youtube.com

Fluorescent Labeling : For LC with fluorescence detection, primary amines can be derivatized with reagents like Dansyl Chloride or o-Phthalaldehyde (OPA) to form highly fluorescent adducts, enabling ultra-sensitive detection. nih.gov

These derivatization reactions are crucial for expanding the range of analytical techniques that can be applied to the study of this compound, particularly for trace analysis in complex matrices. nih.govresearchgate.net

Principles of Chemical Derivatization in LC-MS and Flow Analysis

Chemical derivatization is a technique used to convert an analyte into a product, or 'derivative', with properties that are more suitable for a given analytical method. For the analysis of primary amines like 1-pentanamine by LC-MS, the primary goals of derivatization are to increase hydrophobicity for better retention in reversed-phase chromatography, enhance ionization efficiency for improved mass spectrometric detection, and/or introduce a chromophore or fluorophore for UV or fluorescence detection. acs.orgscienceopen.commdpi.com

The fundamental principle involves the reaction of the primary amino group (-NH₂) of 1-pentanamine with a specific derivatizing reagent. This reaction covalently attaches a new functional group to the parent molecule, altering its physicochemical properties. Common reactions for primary amines include acylation and carbamate (B1207046) formation, which are favored for their simplicity and ability to proceed rapidly in aqueous solutions under mild conditions. mdpi.com

Several reagents are commonly used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. researchgate.net This reaction is a cornerstone of amino acid analysis and is equally applicable to simple alkylamines. nih.govresearchgate.net The derivatives are well-suited for both fluorescence detection and LC-MS analysis.

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): This reagent reacts with primary and secondary amines to produce stable, fluorescent dansylamides. nih.gov The dansyl group significantly increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns. nih.gov Furthermore, the tertiary amine within the dansyl moiety enhances protonation, boosting the signal in positive mode electrospray ionization (ESI)-MS. nih.gov

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with primary and secondary amines to form stable, UV-active, and fluorescent derivatives. acs.orgrsc.org The introduction of the large, nonpolar fluorenylmethoxycarbonyl group drastically increases the retention of small polar molecules like 1-pentanamine on C18 columns. acs.orgrsc.org

In flow analysis , such as Flow Injection Analysis (FIA) or Sequential Injection Analysis (SIA), derivatization can be automated and performed online prior to chromatographic separation. nih.govresearchgate.net This approach offers high reproducibility due to precise control over reaction times and reagent volumes. researchgate.net In a typical online setup, the sample containing 1-pentanamine is mixed with the derivatizing reagent in a reaction coil for a specific duration before being injected into the LC-MS system. nih.gov This automation minimizes sample handling, reduces analysis time, and can overcome issues with the instability of certain derivatives, as the product is analyzed almost immediately after formation. researchgate.net

| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Key Advantages | Detection Method |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fast reaction, forms highly fluorescent products. | Fluorescence, MS |

| Dansyl Chloride | Dns-Cl | Primary & Secondary Amines | Forms stable derivatives, enhances hydrophobicity and MS signal. nih.gov | Fluorescence, UV, MS |

| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary & Secondary Amines | Forms stable derivatives, significantly increases hydrophobicity. acs.orgrsc.org | Fluorescence, UV, MS |

| Benzoyl Chloride | BC | Primary & Secondary Amines | Improves chromatographic performance and allows for quantification using stable isotope-labeled standards. acs.org | UV, MS |

Applications of Charge Reversal Derivatization for Sensitivity and Selectivity Improvement

While 1-pentanamine, as a primary amine, is basic and readily forms positive ions ([M+H]⁺) in ESI-MS, its ionization efficiency can still be suboptimal, especially at trace levels. To significantly enhance sensitivity and selectivity, a strategy known as "charge tagging" or, in some contexts, "charge reversal derivatization" is employed. The term "charge reversal" is most accurately applied when converting an acidic, negatively ionizing molecule into a cationic derivative. rsc.orgnih.gov For an already basic molecule like 1-pentanamine, the strategy is more precisely described as derivatization to introduce a permanent, fixed positive charge. nih.govnih.gov

This approach involves tagging the 1-pentanamine molecule with a reagent that contains a pre-charged or permanently charged moiety, such as a quaternary ammonium or phosphonium (B103445) group. nih.govnii.ac.jp The key advantages of this strategy are:

Enhanced Sensitivity: Introducing a permanent positive charge dramatically increases the efficiency of the ESI process, leading to a much stronger signal in the mass spectrometer. Sensitivity improvements of 500-fold or more have been reported for amines using this technique. nii.ac.jp For instance, derivatization of fatty acids with N-(4-aminomethylphenyl)-pyridinium (AMPP) has led to a 60,000-fold increase in sensitivity compared to underivatized analysis. mdpi.com

Improved Selectivity: In tandem mass spectrometry (MS/MS), these derivatives often produce a characteristic product ion upon collision-induced dissociation (CID). This allows for highly selective detection using selected reaction monitoring (SRM), which filters out background noise and matrix interferences, significantly improving the signal-to-noise ratio. nii.ac.jpddtjournal.com

Independence from Mobile Phase pH: Because the charge is permanent, the ionization of the derivative is not dependent on the pH of the LC mobile phase. This provides greater flexibility in developing chromatographic separation methods and ensures a stable, consistent signal. nih.gov

An example of such a reagent is (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP). This reagent reacts with primary amines to attach a triphenylphosphonium group, which carries a permanent positive charge. nii.ac.jp This derivatization not only improves resolution in reversed-phase systems due to increased hydrophobicity but also yields derivatives that are detected at sub-femtomole levels, demonstrating a massive increase in sensitivity. nii.ac.jp Another strategy involves tagging primary amines with a linear acyl chloride that contains a tertiary amine tail, which increases proton affinity and hydrophobicity, leading to sensitivity improvements of over 75-fold. rsc.orgnih.gov

The application of these charge-tagging strategies is particularly valuable in complex matrices where trace-level quantification of 1-pentanamine is required, as it provides the sensitivity and selectivity needed to distinguish the analyte from interfering background components.

| Analyte | Derivatizing Reagent | Analytical Method | Reported Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Pentylamine | o-Phthalaldehyde (OPA) | HPLC-FLD | 2.5 ng | nih.govresearchgate.net |

| Methylamine | o-Phthalaldehyde (OPA) | HPLC-FLD | 0.9 ng | nih.govresearchgate.net |

| Ethylamine | o-Phthalaldehyde (OPA) | HPLC-FLD | 1.1 ng | nih.govresearchgate.net |

| Propylamine | o-Phthalaldehyde (OPA) | HPLC-FLD | 1.5 ng | nih.govresearchgate.net |

| Butylamine | o-Phthalaldehyde (OPA) | HPLC-FLD | 2.0 ng | nih.govresearchgate.net |

| Various Amino Acids | SPTPP (Charge Tagging) | LC-ESI-MS/MS | < 1 fmol | nii.ac.jp |

| Various Metabolites | Acyl Chloride w/ Tertiary Amine | LC-ESI-MS | Average 38 nM | nih.gov |

Crystallographic Analysis and Solid State Investigations

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on unit cell dimensions, bond lengths, and bond angles. rsc.org Although the specific crystal structure of 1-pentanamine hydrobromide is not publicly available, data from its homologues, such as n-butylammonium bromide and n-hexylammonium bromide, offer valuable insights.

The crystal system, unit cell parameters, and space group are fundamental properties derived from SCXRD. For the n-alkylammonium halide series, these parameters are highly dependent on the length of the alkyl chain and the identity of the halide anion. uj.ac.za Studies on a series of n-alkylammonium bromides have identified several isostructural polymorphic forms. uj.ac.za For instance, the low-temperature crystal structures of many n-alkylammonium salts are characterized by similar cation conformations, often resulting in monoclinic or orthorhombic crystal systems. tandfonline.com

For illustrative purposes, the crystallographic data for a related compound, tetra-n-butylammonium bromide, is presented below. It is important to note that this is a quaternary ammonium (B1175870) salt and will have different packing arrangements compared to the primary amine salt, but it provides an example of the type of data obtained from SCXRD.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.409(5) |

| b (Å) | 13.901(2) |

| c (Å) | 20.345(9) |

| β (°) | 110.18(3) |

| Volume (ų) | 3729.4 |

| Z | 8 |

Data sourced from a study on tetra-n-butylammonium bromide. tandfonline.com

For chiral molecules, SCXRD can be used to determine the absolute configuration. This compound itself is an achiral molecule. However, in studies of related chiral hydrobromides, the Flack parameter, derived from the diffraction data, is used to confidently assign the absolute stereochemistry of the molecule in the crystal.

In the crystal structures of long-chain n-alkylammonium bromides, the ammonium groups and bromide anions form hydrophilic layers, which are separated by hydrophobic layers of the alkyl chains. psu.eduresearchgate.net The hydrogen bonding network within the hydrophilic layers is often complex. For example, in hydrated n-alkylammonium bromides, water molecules can be incorporated into the hydrogen-bonding network, acting as a bridge between the ammonium cations and bromide anions. psu.eduresearchgate.net In such cases, the ammonium group may donate hydrogen bonds to two bromide anions and one water molecule, while the water molecule donates hydrogen bonds to two bromide anions and one ammonium group. psu.edu The bromide anion can thus be connected to multiple ammonium groups and water molecules. psu.edu

The general characteristics of these hydrogen bonds are summarized in the table below, based on data from related n-alkylammonium halide structures.

| Donor-H···Acceptor | Interaction Type | Typical Distance (Å) |

|---|---|---|

| N-H···Br | Charge-assisted hydrogen bond | ~2.4 - 2.6 |

| N-H···O (in hydrates) | Charge-assisted hydrogen bond | ~1.8 - 2.0 |

| O-H···Br (in hydrates) | Charge-assisted hydrogen bond | ~2.3 - 2.5 |

Distances are illustrative and based on typical values found in related structures. psu.edursc.org

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in n-alkylammonium halides. uj.ac.za Different polymorphic forms can exhibit distinct physical properties.

PXRD patterns of n-alkylammonium halides often show a series of low-angle reflections corresponding to the long spacing between the layers, which is related to the length of the alkyl chain. cdnsciencepub.com Changes in temperature can induce phase transitions, leading to different polymorphic forms with altered PXRD patterns. acs.orgnih.gov For example, studies on n-hexylammonium bromide have shown that different crystal phases can be identified by their distinct PXRD patterns. acs.orgnih.gov While specific PXRD data for this compound is not available, it is expected to exhibit similar polymorphic behavior, which could be characterized by changes in its diffraction pattern under different conditions.

Theoretical Crystallography and Computational Modeling of Crystal Structures

In the absence of experimental single-crystal data, theoretical methods can be employed to predict the crystal structure of a compound. Crystal structure prediction (CSP) methods use computational algorithms to generate and rank possible crystal packings based on their calculated lattice energies. aps.orguu.nl These methods have become increasingly accurate, often employing density functional theory (DFT) to calculate the energies of different putative structures. aps.org

For a molecule like 1-pentanamine, the conformational flexibility of the pentyl chain adds a layer of complexity to the prediction. The computational approach would involve identifying low-energy conformers of the pentylammonium cation and then exploring various ways these conformers can pack in different space groups. The final ranking of the predicted structures is based on their relative energies, with the most stable structures being the most likely candidates for the experimentally observed form. Such computational studies can provide valuable insights into the likely crystal packing and intermolecular interactions, guiding future experimental work.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, electron distribution, and molecular orbitals of a system. For 1-Pentanamine Hydrobromide, these calculations would typically be performed on the pentylammonium cation, as it governs the key covalent bonding structure and reactivity.

The primary outputs of these calculations are the molecular orbitals (MOs) and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. numberanalytics.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution, revealing the localization of the positive charge primarily on the ammonium (B1175870) group and the nature of the C-N and C-H bonds. nih.gov Such analyses provide insights into the stabilization interactions within the molecule. nih.gov For alkylammonium halides, quantum chemical calculations have been used to correlate molecular structure with properties like corrosion inhibition, where the electronic characteristics of the cation are paramount. researchgate.netekb.eg

Table 1: Conceptual Data from Quantum Chemical Calculations for Pentylammonium Cation

| Calculated Property | Description | Hypothetical Value/Observation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Localized primarily on the C-C and C-H sigma bonds of the alkyl chain. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Distributed across the antibonding σ* orbitals, particularly around the C-N and N-H bonds. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | A relatively large gap, characteristic of saturated alkylamines. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Positive charge concentrated on the -NH₃⁺ group, with smaller positive charges on adjacent carbons. |

Molecular Dynamics Simulations for Conformational Studies and Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.com For this compound, MD simulations can be used to study the conformational flexibility of the pentylammonium cation and its interactions with the bromide anion and surrounding solvent molecules. nih.govnih.gov

The five-carbon alkyl chain of the pentylammonium cation is not rigid and can adopt numerous conformations through rotation around its C-C single bonds. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. mdpi.com This is crucial for understanding how the ion packs in a crystal lattice or behaves in solution.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. In a solvent like water, simulations can reveal the structure of the hydration shell around the pentylammonium cation and the bromide anion. They can show how water molecules orient themselves to form hydrogen bonds with the -NH₃⁺ group and solvate the Br⁻ ion. researchgate.net Such simulations are essential for understanding solubility and the behavior of the salt in different environments. chemrxiv.org The development of accurate force fields, which are sets of parameters used in MD to describe interatomic forces, is critical for these simulations. arxiv.org

Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound in Water

| Simulation Output | Description | Potential Finding |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the compactness of the pentylammonium cation. | Fluctuations in Rg would indicate transitions between extended and more compact conformations. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD suggests the ion maintains a consistent average conformation. |

| Radial Distribution Function (g(r)) | Describes the probability of finding one particle at a distance r from another. | Would show distinct peaks for the distance between the N-H protons and water oxygen, indicating strong hydrogen bonding. |

| Conformational Dihedral Angles | Tracks the rotation around the C-C bonds in the pentyl chain. | Analysis could reveal preferred gauche and anti conformations of the alkyl chain. |

| Ion-Ion Interactions | Simulates the proximity and orientation of the pentylammonium and bromide ions. | In solution, would likely show them as a solvent-separated ion pair rather than a tight contact pair. |

Computational Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. whiterose.ac.uk By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which involves locating transition states and any reaction intermediates. e3s-conferences.orgnumberanalytics.comnumberanalytics.com A transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. numberanalytics.com

For the pentylammonium cation, computational studies could investigate various potential reactions, such as its thermal decomposition or its role in acid-base catalysis. For instance, studies on the thermal decomposition of similar alkylammonium halides have used quantum chemical methods to predict reaction enthalpies and activation barriers, showing that the process typically involves the formation of an amine and a hydrogen halide. researchgate.net

Another area of study could be the fragmentation pathways of the protonated amine in the gas phase, similar to studies conducted on protonated amino acids. nih.gov These calculations would involve locating the transition state structures for bond-breaking and rearrangement processes and determining their activation energies to predict the most likely fragmentation products observed in mass spectrometry. nih.gov The Intrinsic Reaction Coordinate (IRC) is often calculated to confirm that a located transition state correctly connects the desired reactants and products. numberanalytics.com

Table 3: Hypothetical Reaction Profile for a Decomposition Pathway

| Species | Role in Reaction | Relative Free Energy (ΔG, kcal/mol) | Key Structural Features |

|---|---|---|---|

| [CH₃(CH₂)₄NH₃]⁺Br⁻ | Reactant Complex | 0.0 | Ionic pair with hydrogen bonding between NH₃⁺ and Br⁻. |

| Transition State (TS) | Kinetic Barrier | +35.0 (Hypothetical) | Elongated N-H and H-Br bonds as a proton is transferred from the amine to the bromide. |

| CH₃(CH₂)₄NH₂ + HBr | Products | +15.0 (Hypothetical) | Neutral 1-pentanamine and hydrogen bromide molecules. |

Prediction of Spectroscopic Properties and Reaction Energetics from First Principles

Ab initio or "first principles" computational methods allow for the prediction of various molecular properties directly from quantum mechanical theory, without reliance on experimental data. wavefun.com This is particularly useful for predicting spectroscopic signatures and thermodynamic quantities.

For this compound, these methods can calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. wiley.com The calculated spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the N-H stretches and bends of the ammonium group. spectroscopyonline.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. researchgate.net

Beyond spectroscopy, first-principles calculations can provide accurate reaction energetics. e3s-conferences.org The enthalpy and free energy of reactions, such as the thermal decomposition mentioned previously, can be computed. researchgate.net This allows for the prediction of reaction thermodynamics (whether a reaction is favorable) and kinetics (how fast it proceeds) before an experiment is performed. For example, quantum chemical calculations have been successfully used to predict the dissociation enthalpies of various methylammonium (B1206745) halides with good agreement with experimental values. researchgate.net

Table 4: Example of First-Principles Prediction vs. Experimental Data

| Property | Predicted Value (First Principles) | Experimental Value (Hypothetical) |

|---|---|---|

| N-H Symmetric Stretch (IR) | ~3150 cm⁻¹ | ~3145 cm⁻¹ |

| N-H Asymmetric Stretch (IR) | ~3250 cm⁻¹ | ~3240 cm⁻¹ |

| ¹³C NMR Shift (α-Carbon) | ~40.5 ppm | 40.1 ppm |

| Enthalpy of Dissociation (to Amine + HBr) | +175 kJ/mol | +171 kJ/mol researchgate.net |

Applications in Materials Science and Organic Inorganic Hybrid Systems

Role in Perovskite Solar Cell Chemistry

The application of 1-Pentanamine Hydrobromide in perovskite solar cells (PSCs) is primarily centered on its function as a precursor for forming low-dimensional perovskite structures. These structures are crucial for enhancing the efficiency and, most importantly, the stability of the primary three-dimensional (3D) perovskite light-absorbing layer.

This compound serves as a precursor for the in-situ formation of two-dimensional (2D) or quasi-2D perovskite layers. greatcellsolarmaterials.comacs.orgresearchgate.net In a typical perovskite solar cell architecture, the primary light absorber is a 3D perovskite, such as methylammonium (B1206745) lead iodide ([CH3NH3]PbI3) or formamidinium lead bromide (FAPbBr3). wikipedia.orgmdpi.com These 3D materials, while highly efficient at converting light to electricity, are susceptible to degradation from moisture, heat, and light. mdpi.com

To mitigate this, large organic ammonium (B1175870) halides like pentylammonium bromide are introduced, often in a post-treatment step. The pentylammonium cations interact with the surface of the 3D perovskite to form a thin, layered 2D perovskite structure, often of the Ruddlesden-Popper type with the general formula (PA)2(A)n-1PbnX3n+1, where 'A' is a small organic cation like methylammonium or formamidinium, and 'X' is a halide. acs.org This process is a form of "passivation," where the 2D layer protects the underlying 3D perovskite.

The introduction of this compound, and its isomers, has a profound impact on the structural integrity, long-term stability, and power conversion efficiency (PCE) of perovskite solar cells.

Structural and Morphological Influence: The formation of a 2D capping layer using pentylammonium bromide can lead to a more ordered and stable perovskite structure. Studies have shown that this passivation can protect the 3D perovskite phase from losing its crystallinity under stress, such as continuous illumination. mdpi.comnih.gov Atomic force microscopy (AFM) and scanning electron microscopy (SEM) analyses have revealed that surfaces treated with alkylammonium halides, including pentylammonium derivatives, are smoother and have larger crystal grains. researchgate.net This improved morphology reduces the density of defects at the grain boundaries, which are known pathways for charge recombination and material degradation.

Stability Enhancement: The primary benefit of using pentylammonium bromide is the significant enhancement in the stability of the perovskite device. The hydrophobic nature of the pentyl alkyl chains helps to repel moisture, a key factor in perovskite degradation. samaterials.com Research has demonstrated that devices passivated with n-alkylammonium bromides, including pentylammonium bromide, exhibit considerably better stability in storage and under operational conditions compared to unpassivated devices. researchgate.net For example, in a study on FAPbBr3 solar cells, the passivated devices showed only a limited loss of crystallinity (less than 10%) after 24 hours of illumination, compared to a 15% loss in the unpassivated cells. nanoge.org This highlights the protective role of the pentylammonium-based 2D layer.

Photovoltaic Performance: The passivation of the perovskite surface with pentylammonium bromide not only improves stability but also enhances photovoltaic performance. By reducing surface defects, the rate of non-radiative recombination of charge carriers is decreased. This leads to an increase in the open-circuit voltage (Voc) and the fill factor (FF) of the solar cell. A study utilizing various alkylammonium bromides for passivation reported a significant increase in power conversion efficiency (PCE). For instance, a device passivated with n-hexylammonium bromide, a close relative of pentylammonium bromide, showed a PCE of 21.4%, a 12.6% improvement over the control device. researchgate.net Similarly, FAPbBr3 cells passivated with a mixture of iso- and neo-pentylammonium salts saw their PCE improve by almost 40%. nanoge.orgresearchgate.net

The table below summarizes the impact of pentylammonium (and related alkylammonium) passivation on perovskite solar cell performance from a representative study.

| Passivation Agent | Average Initial PCE (%) | Change in PCE vs. Control | Reference |

| None (Control) | 4.2 ± 0.1 | - | researchgate.net |

| neo-Pentylammonium | 6.4 ± 0.2 | +52% | researchgate.net |

| iso-Pentylammonium | 6.8 ± 0.1 | +62% | researchgate.net |

| iso- & neo-Pentylammonium Mix | 7.4 ± 0.2 | +76% | researchgate.net |

This data is for semi-transparent FAPbBr3 PSCs and uses the chloride form of the pentylammonium isomers, which is expected to have a similar effect to the bromide.

Development of Advanced Electronic Materials

The utility of this compound extends beyond solar cells into the broader development of advanced electronic materials. The ability to form well-defined organic-inorganic layered structures opens up possibilities for creating materials with tailored electronic and optoelectronic properties. These hybrid materials can be designed to have specific bandgaps, charge transport characteristics, and quantum confinement effects, making them suitable for applications such as light-emitting diodes (LEDs), photodetectors, and transistors. samaterials.comjove.com

The formation of 2D Ruddlesden-Popper phases with pentylammonium cations is a key example. acs.org These materials behave as natural quantum wells, where the inorganic layers act as the well and the organic pentylammonium layers act as the barrier. The thickness of the inorganic layers can be precisely controlled to tune the electronic and optical properties. This tunability is a significant advantage in designing novel semiconductor materials for various electronic applications. While specific devices based solely on this compound are not yet widely commercialized, the fundamental research into pentylammonium-based perovskites is paving the way for the next generation of advanced electronic materials. researchgate.net

Self-Assembly and Supramolecular Architectures Involving Alkylammonium Moieties

The pentylammonium cation, derived from this compound, is an excellent building block for the construction of self-assembled supramolecular architectures. sfu.ca Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nbu.ac.in

The amphiphilic nature of the pentylammonium cation, with its charged ammonium head and a hydrophobic alkyl tail, drives its self-assembly in solution. In the context of hybrid materials, these cations direct the assembly of inorganic components, such as lead halide octahedra, into specific layered structures. This "bottom-up" approach to material synthesis is a powerful tool for creating complex, highly organized functional materials.

For example, the formation of the 2D perovskite layers is a direct result of the supramolecular assembly of pentylammonium cations and the inorganic perovskite precursors. The length and branching of the alkyl chain can be varied to control the spacing between the inorganic layers, thereby influencing the electronic properties of the material. This principle is not limited to perovskites; alkylammonium salts are widely used as structure-directing agents in the synthesis of a variety of porous materials and nanocomposites. While detailed studies focusing specifically on the supramolecular chemistry of this compound are emerging, the broader field of alkylammonium-directed self-assembly provides a strong foundation for its potential in creating novel, functional supramolecular architectures. researchgate.net

Advanced Research Topics and Future Directions

Functionalization and Derivatization Strategies for Novel Chemical Entities

The primary amine group of 1-pentanamine is a versatile handle for a wide array of chemical modifications, enabling the synthesis of novel molecules with tailored properties. Derivatization is a key strategy for altering the molecule's physical and chemical characteristics, such as volatility and stability, by replacing the amine's labile hydrogen with a new functional group. mdpi.com

Key functionalization and derivatization strategies include:

N-Alkylation and N-Arylation: Introducing new alkyl or aryl groups to the nitrogen atom can significantly alter the steric and electronic properties of the molecule. While direct alkylation can sometimes lead to multiple substitutions, controlled monoalkylation is achievable.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides converts the primary amine into a more stable amide. This is a common method to protect the amine group or to build larger molecular architectures.

Sulfonamidation: The reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Reductive Amination: The amine can be used in reductive amination reactions with aldehydes and ketones to form secondary or tertiary amines, a fundamental transformation in organic synthesis.

Photoclick Chemistry: An emerging strategy involves light-induced reactions. The primary amine can serve as a direct "photoclick handle" which, when reacted with a designed molecular plugin like o-nitrobenzyl alcohol (o-NBA), allows for modular and spatially controlled functionalization under mild conditions. acs.org This technique holds promise for applications in chemical biology and materials science. acs.org

These derivatization reactions are crucial for creating new chemical entities for various applications, from pharmaceutical intermediates to materials science. researchgate.net For instance, the modification of the amine can lead to the development of compounds with potential therapeutic activities or can be used to create building blocks for complex molecular structures. researchgate.netacs.org

Table 1: Key Derivatization Strategies for 1-Pentanamine

| Derivatization Strategy | Reagent Class | Resulting Functional Group | Potential Applications |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Synthesis of complex amines, catalysts |

| Acylation | Acid Chlorides, Anhydrides | Amide | Chemical synthesis, protecting group chemistry |

| Sulfonamidation | Sulfonyl Chlorides | Sulfonamide | Medicinal chemistry, synthesis of bioactive compounds |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Synthesis of diverse amine structures |

| Photoclick Chemistry | o-Nitrobenzyl Alcohols | Cyclized Products | Bioconjugation, materials functionalization acs.org |

Integration with Advanced Catalytic Systems and Reaction Methodologies

1-Pentanamine Hydrobromide and its derivatives are being explored for their roles in advanced catalytic systems, both as catalysts themselves and as ligands for metal-based catalysts.

Organocatalysis: Primary amines are fundamental to organocatalysis, particularly in enamine and iminium ion catalysis. Chiral primary amines derived from natural products have been shown to be highly effective catalysts for various asymmetric reactions, such as the α-fluorination of ketones. acs.org While 1-pentanamine is achiral, its derivatives can be incorporated into chiral structures to act as organocatalysts.

Cooperative Catalysis: There is growing interest in cooperative catalysis, where a primary amine works in conjunction with another catalyst, such as a ketone or a boronic acid, to achieve transformations that are not possible with either catalyst alone. nih.govorganic-chemistry.orgx-mol.com For example, a primary amine/ketone system can cooperatively activate hydrogen peroxide for asymmetric hydroxylation reactions. organic-chemistry.orgx-mol.com The hydrobromide salt could play a role in modulating the reactivity and selectivity in such systems.

Ligands for Metal Catalysts: The amine group can act as a ligand, coordinating to a metal center. Primary amine-functionalized N-heterocyclic carbene (NHC) ligands have been used to create iridium complexes that are active catalysts for hydrogenation reactions. acs.org The amine group in these complexes is believed to participate cooperatively in the catalytic cycle. acs.org Similarly, palladium nanoparticles supported on primary amine-functionalized resins have shown high efficacy in Suzuki-Miyaura coupling reactions. researchgate.net

Table 2: Roles of 1-Pentanamine and Derivatives in Catalysis

| Catalytic System | Role of Amine | Example Reaction | Research Focus |

|---|---|---|---|

| Organocatalysis | Catalyst | Asymmetric α-functionalization of carbonyls | Developing chiral derivatives for enantioselective synthesis acs.org |

| Cooperative Catalysis | Co-catalyst | Dehydrative amidation, asymmetric hydroxylation | Synergistic activation of substrates and reagents nih.govorganic-chemistry.org |

| Metal Catalysis | Ligand | Hydrogenation, cross-coupling reactions | Enhancing catalyst activity, stability, and selectivity acs.orgresearchgate.net |

Exploration in Emerging Chemical Technologies and Niche Applications

The unique properties of this compound and related alkylamines make them suitable for investigation in several emerging technological fields.

Perovskite Solar Cells (PSCs): Alkylamine hydrohalides are used as surface passivation agents in perovskite solar cells. techscience.com These compounds can heal defects on the surface of the perovskite film, reducing non-radiative recombination and improving the efficiency and stability of the solar cells. techscience.comrsc.org The formation of 2D/3D heterojunctions using molecules like n-butylamine hydroiodate has been shown to be an effective strategy. techscience.com Given its similar structure, this compound is a candidate for similar applications in optimizing the performance of both lead-based and tin-based PSCs. mdpi.comresearchgate.net

Nanoparticle Synthesis and Functionalization: Alkylamines play multiple roles in the synthesis of nanoparticles, acting as surfactants, solvents, and capping agents that control the size, shape, and stability of the nanocrystals. nih.govrsc.org The chain length of the alkylamine can influence the morphology of the resulting nanoparticles. nih.gov The amine group also provides a point of attachment for further functionalization, which is critical for applications in areas like nanomedicine for drug delivery or diagnostics. researchgate.netkaust.edu.sa

pH-Responsive Materials: Copolymers functionalized with pentylamine have been shown to exhibit pH-dependent membrane-destabilizing activity. psu.edu These materials are stable at physiological pH but become disruptive at the lower pH found in endosomes. This property makes them promising as "smart" polymeric carriers for the intracellular delivery of therapeutic agents. psu.edu

Table 3: Emerging Applications of this compound and Related Alkylamines

| Technology/Application | Role of Alkylamine Hydrohalide | Mechanism/Function |

|---|---|---|

| Perovskite Solar Cells | Surface Passivating Agent | Heals surface defects, reduces charge recombination, improves stability. techscience.com |

| Nanoparticle Synthesis | Capping Agent / Surfactant | Controls nanoparticle size, morphology, and prevents aggregation. nih.govrsc.org |

| Drug Delivery Systems | pH-Responsive Polymer Component | Triggers membrane disruption in acidic endosomes for intracellular release. psu.edu |

Interdisciplinary Research Opportunities and Collaborative Frameworks

The future development of this compound and its derivatives will likely be driven by interdisciplinary research that bridges chemistry with other scientific fields. Integrating knowledge and techniques from multiple disciplines is essential for tackling complex challenges and fostering innovation.

Chemistry and Materials Science: The application of this compound in perovskite solar cells is a prime example of collaboration between chemists, physicists, and materials scientists. techscience.comrsc.org Future work will involve designing new amine derivatives with optimal chain lengths and functional groups to fine-tune the electronic properties and stability of perovskite materials. mdpi.com

Chemistry and Biology/Medicine: Functionalizing 1-pentanamine can lead to new bioactive molecules. researchgate.net This creates opportunities for collaboration between synthetic chemists and biologists to design and screen novel compounds for therapeutic applications, such as in drug discovery for Alzheimer's disease or as anticancer agents. researchgate.netresearchgate.net The development of pH-responsive polymers for drug delivery also requires a deep integration of polymer chemistry, cell biology, and pharmacology. psu.edu

Chemistry and Nanoscience: The synthesis and application of functionalized nanoparticles demand a multidisciplinary approach. nih.gov Chemists develop methods to create and modify the nanoparticles, while nanoscientists and engineers characterize their properties and integrate them into devices and systems for catalysis, electronics, or biomedical applications. researchgate.netrsc.org

Chemistry and Enzyme Engineering: The use of enzymes like P450 monooxygenases to selectively hydroxylate derivatives of cyclobutylamine (B51885) and bicyclo[1.1.1]pentylamine demonstrates a powerful synergy between synthetic chemistry and biocatalysis. acs.orgresearchgate.net This interdisciplinary approach provides efficient routes to valuable chiral building blocks for medicinal chemistry that are difficult to access through traditional synthesis. acs.org

These collaborative frameworks are essential for translating fundamental chemical knowledge about compounds like this compound into practical solutions and innovative technologies.

Q & A

Q. What are the standard laboratory synthesis methods for 1-Pentanamine Hydrobromide, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized by reacting 1-pentanamine (pentylamine) with hydrobromic acid (HBr) in anhydrous conditions. The reaction follows nucleophilic protonation of the amine group, yielding the hydrobromide salt. Post-synthesis purification involves recrystallization using ethanol or acetone to remove unreacted HBr . For yield optimization, control reaction stoichiometry (1:1 molar ratio) and monitor pH to prevent over-acidification. Purity can be verified via melting point analysis (literature range: ~215–220°C) and thin-layer chromatography (TLC) with ninhydrin staining .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR : Peaks at δ 0.9–1.5 ppm (pentyl chain -CH₂- groups) and δ 3.0–3.5 ppm (-NH₃⁺ proton environment) .

- Mass Spectrometry (MS) : Base peak at m/z 87.1 ([C₅H₁₁N]⁺), with a molecular ion peak at m/z 169.0 ([C₅H₁₃N·HBr]⁺) .

Purity assessment includes elemental analysis (C, H, N, Br) and ion chromatography to quantify bromide content .

Advanced Research Questions

Q. What experimental designs are suitable for determining the thermodynamic properties of this compound?

- Methodological Answer : Heat capacity (Cₚ) and phase behavior can be measured using adiabatic calorimetry or differential scanning calorimetry (DSC). For liquid-phase studies, employ a static method with a sealed cell to prevent hydroscopic degradation. Reference data for 1-pentanamine (Cₚ = 2.14 J/g·K at 298 K) can guide baseline comparisons . Advanced studies may involve vapor-liquid equilibrium (VLE) experiments using a flow method to assess volatility under controlled temperatures (e.g., 300–400 K) .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Discrepancies in spectral interpretations (e.g., unexpected peaks in NMR or MS) often arise from impurities or side reactions. Strategies include:

- Cross-validation : Compare results with EPA/NIH Mass Spectral Database entries (e.g., NIST Chemistry WebBook for reference spectra) .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to isolate exchangeable protons in NMR .

- High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., C₅H₁₃N·HBr, exact mass 168.028 g/mol) to rule out adducts .

Q. What methodologies are effective for studying the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC with UV detection (λ = 210 nm) .

- Photostability : Expose samples to UV light (ICH Q1B) and quantify degradation products (e.g., free amine) using gas chromatography (GC) .

- pH Stability : Test solubility and ionizability in buffered solutions (pH 1–12) to identify optimal storage conditions .

Experimental Design & Data Analysis

Q. How to design a reproducible synthesis protocol for this compound with high enantiomeric purity?

- Methodological Answer : For chiral purity, employ asymmetric synthesis using enantioselective catalysts (e.g., chiral oxazaborolidines) or resolve racemic mixtures via diastereomeric salt formation with tartaric acid. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What statistical approaches are recommended for analyzing contradictory pharmacokinetic data in this compound studies?

- Methodological Answer : Use multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity, temperature). For bioequivalence studies, apply the two one-sided tests (TOST) method with 90% confidence intervals for AUC and Cₚₖ comparisons, as demonstrated in galantamine hydrobromide studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.